3-Methylenecycloheptene
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Overview
Description
3-Methylenecycloheptene is an organic compound with the molecular formula C8H12. It is a cycloalkene with a methylene group attached to the third carbon of the cycloheptene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylenecycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with methylene triphenylphosphorane (Wittig reaction) to form the desired methylenecycloheptene. The reaction typically requires an inert atmosphere and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylenecycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Hydrogenation of this compound can yield cycloheptane derivatives.
Substitution: Electrophilic addition reactions can occur at the methylene group, leading to substituted cycloheptenes.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Halogens (e.g., bromine) or other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Cycloheptane derivatives.
Substitution: Halogenated cycloheptenes.
Scientific Research Applications
3-Methylenecycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methylenecycloheptene involves its interaction with various molecular targets and pathways. The methylene group can participate in electrophilic addition reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles or undergo rearrangements, contributing to the compound’s reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylenecyclopentene: A smaller cycloalkene with similar reactivity but different ring size.
3-Methylenecyclohexene: Another cycloalkene with a six-membered ring.
Cycloheptene: The parent compound without the methylene group
Properties
CAS No. |
34564-56-2 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
3-methylidenecycloheptene |
InChI |
InChI=1S/C8H12/c1-8-6-4-2-3-5-7-8/h4,6H,1-3,5,7H2 |
InChI Key |
KPPAAXJWTZVNCN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCC=C1 |
Origin of Product |
United States |
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